molecular formula C10H18O B1582645 (+)-Isopinocampheol CAS No. 24041-60-9

(+)-Isopinocampheol

Cat. No. B1582645
CAS RN: 24041-60-9
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-KZVJFYERSA-N
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Description

This would typically include the compound’s molecular formula, structural formula, and possibly its IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with various reagents, its behavior under different conditions (like heat or light), and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation. Chemical properties might include acidity or basicity, reactivity with specific reagents, and preferred types of reactions.


Scientific Research Applications

Improved Separation Techniques in Chemical Synthesis

The separation of (+)-isopinocampheol, a side product in the oxidation workup of Brown’s asymmetric reactions, is notably tedious. However, an improved method involving a sublimation process has been developed to facilitate this separation more efficiently (Hua & Jin, 2007).

Pesticidal Activity

Isopinocampheol derivatives synthesized from (+)-α-pinene have shown potential in various applications including antifidant, juvenoidal, growth-regulating, and herbicidal activities (Kalechits & Kozlov, 2008).

Microbial Biotransformation

Microbial transformation studies using Aspergillus niger have demonstrated the conversion of (+)-isopinocampheol into various hydroxylated products. This indicates its potential utility in biosynthesis and organic chemistry (Noma et al., 2010).

Asymmetric Synthesis

(+)-Isopinocampheol has been used in the asymmetric synthesis of oxygenated monoterpenoids, which are important in the chemical ecology of bark beetles. This process aids in the production of pure compounds for biological studies and identification of stereoisomers (Ganji, Svensson, & Unelius, 2020).

NMR-Based Structural Analysis

The utilization of NMR data for configurational analysis of complex natural products, including isopinocampheol, highlights its role in pharmaceutical and medicinal chemistry for accurate structural elucidation (Immel, Köck, & Reggelin, 2022).

Liquid Crystal Research

Isopinocampheol has been investigated for its effects on the orientation properties of liquid crystalline phases, providing insights into molecular interactions and alignment in liquid crystals (Marx, Schmidts, & Thiele, 2009).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage.


Future Directions

This would involve a discussion of areas for potential future research. This could be based on unanswered questions about the compound, possible new applications, or ways to improve its synthesis.


For a specific compound like “(+)-Isopinocampheol”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they haven’t been extensively studied. If you have access to scientific databases or a library, they can be a great resource for this kind of research. If you’re doing this as part of a class or a job, don’t hesitate to ask your teacher, professor, or colleagues for help. They can often provide guidance or point you towards useful resources.


properties

IUPAC Name

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVLJRCJUVQFA-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Isopinocampheol

CAS RN

27779-29-9, 24041-60-9, 51152-11-5
Record name Isopinocampheol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27779-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Isopinocampheol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24041-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024041609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Isopinocampheol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027779299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-(1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
922
Citations
M Miyazawa, Y Suzuki, H Kameoka - Phytochemistry, 1997 - Elsevier
The biotransformation of (−)-isopinocampheol and (+) -isopinocampheol by Glomerella cingulata has been studied. Both substrates were converted to three pinanediols, respectively. …
Number of citations: 17 www.sciencedirect.com
AK BOSE - The Journal of Organic Chemistry, 1955 - ACS Publications
… XI to isopinocampheol and neoisopinocampheol respectively. … Isopinocampheol has been prepared by thesodium and … group should be equatorial in isopinocampheol. Delepine and Ba…
Number of citations: 12 pubs.acs.org
WR Abraham - Zeitschrift für Naturforschung C, 1994 - degruyter.com
… isopinocampheol with 100 bacterial and fungal strains yielded 1-, 2-, 4-, 5-, 7-, 8 - and 9-hydroxy-isopinocampheol … +)- and (-)-isopinocampheol was observed. The phylogenetic position …
Number of citations: 10 www.degruyter.com
G Zweifel, HC Brown - Journal of the American Chemical Society, 1964 - ACS Publications
… be isopinocampheol. This conclusion was confirmed by oxidation of isopinocampheol to … neoisopinocampheoland the cis assignment of hydroxyl and hydrogen in isopinocampheol. …
Number of citations: 199 pubs.acs.org
IS Nizamov, LA Al'metkina, GT Gabdullina… - Russian Chemical …, 2012 - researchgate.net
Recent growth within promising trend in organophos phorus chemistry dealing with optically active dithiophos phoric and dithiophosphonic acids, as well as dithiophos phoryl …
Number of citations: 11 www.researchgate.net
Y Noma, T Hashimoto, S Uehara… - Flavour and fragrance …, 2010 - Wiley Online Library
The biotransformation of (+)‐isopinocampheol and (−)‐isopinocampheol and (6R)‐(−)‐caryophyllene oxide was carried out by Aspergillus niger TBUYN‐2. A. niger converted (+)‐…
Number of citations: 8 onlinelibrary.wiley.com
M Ceborska - Chemical Physics Letters, 2016 - Elsevier
… The β-CD/(−)-isopinocampheol inclusion complex … There are no interactions between isopinocampheol molecules … group of (−)-isopinocampheol acting as hydrogen bond donor. The …
Number of citations: 17 www.sciencedirect.com
SH Chen, ML Tsai - Macromolecules, 1990 - ACS Publications
Thermotropic chiral nematicside-chain copolymers were synthesized and characterized by using (lS, 2S, 3S, 5fi)-(+)-and (lR, 2fi, 3fi, 5S)-(-)-isopinocampheol as the chiral building blocks…
Number of citations: 25 pubs.acs.org
RL Blankespoor, K Piers - Journal of chemical education, 1991 - ACS Publications
The hydroboration-oxidation of alkenes is an important route to alcohols and therefore receives considerable treatment in standard organic textbooks. These authors present their …
Number of citations: 11 pubs.acs.org
Z Hua, Z ** - Tetrahedron letters, 2007 - Elsevier
… However, we found that it was very hard to separate compound 3 from the major side product of this procedure, (−)-isopinocampheol 5 by silica gel column chromatography because …
Number of citations: 7 www.sciencedirect.com

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